molecular formula C6H13NO B2733131 (2-Methyloxolan-3-yl)methanamine CAS No. 864814-28-8

(2-Methyloxolan-3-yl)methanamine

Cat. No.: B2733131
CAS No.: 864814-28-8
M. Wt: 115.176
InChI Key: NWBRGMQYVOMXEG-UHFFFAOYSA-N
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Description

(2-Methyloxolan-3-yl)methanamine, also known as (2-methyltetrahydro-3-furanyl)methanamine, is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol . This compound is characterized by a methanamine group attached to a 2-methyloxolane ring, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyloxolan-3-yl)methanamine typically involves the reaction of 2-methyloxolane with methanamine under controlled conditions. . This process requires careful handling of azide compounds due to their toxicity and potential for explosive decomposition.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and safety, incorporating advanced techniques to manage hazardous intermediates and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Methyloxolan-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of (2-Methyloxolan-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The methanamine group can form hydrogen bonds and ionic interactions with active sites, modulating the activity of target molecules. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Methyloxolan-3-yl)methanamine include:

Uniqueness

What sets this compound apart is its unique structure, which combines the properties of both an oxolane ring and a methanamine group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various fields of research and industry .

Properties

IUPAC Name

(2-methyloxolan-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-6(4-7)2-3-8-5/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBRGMQYVOMXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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